

Introduction: Navigating the Complexity of a Trifunctional Molecule

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Compound of Interest

Compound Name: 4-Boc-1-methylpiperazine 1-Oxide

Cat. No.: B13669042

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4-Boc-1-methylpiperazine 1-Oxide is a derivative of 1-methylpiperazine, a versatile building block in organic synthesis and pharmaceutical development.[1][2] The molecule incorporates three key structural features that dictate its reactivity and analytical profile: a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a tertiary amine N-oxide. The piperazine core is a common scaffold in pharmacologically active compounds.[3][4][5] The Boc group provides a means to selectively mask the reactivity of one of the piperazine nitrogens, a crucial strategy in multi-step synthesis.[6] The N-oxide functionality, formed by the oxidation of the tertiary nitrogen atom, significantly alters the molecule's electronic properties, polarity, and steric profile, which can impact its pharmacological activity and metabolic stability.[7]

The structural elucidation of this molecule is not trivial. The combination of the thermally and acid-labile Boc group, the highly polar N-O bond, and the conformationally flexible piperazine ring requires a multi-faceted analytical approach. This guide provides a comprehensive framework for researchers, leveraging a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to achieve unambiguous structural confirmation. We will delve into the causality behind experimental choices, presenting not just protocols, but a validated system for analysis.

Visualizing the Analytical Workflow

A robust analytical strategy relies on the integration of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combination ensures a comprehensive and validated conclusion.

Caption: A logical workflow for the structural analysis of **4-Boc-1-methylpiperazine 1-Oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For **4-Boc-1-methylpiperazine 1-Oxide**, NMR is essential to confirm the successful N-oxidation and the integrity of the Boc-protected piperazine ring.

Expertise in Action: Why NMR is Foundational

The formation of the N-oxide bond (N^+-O^-) induces a significant downfield shift (deshielding) of the adjacent protons and carbons due to the inductive effect of the positively charged nitrogen and the anisotropic effect of the N-O bond. This provides a clear diagnostic marker to differentiate the product from the starting material, 4-Boc-1-methylpiperazine. Analysis of coupling constants can also provide insights into the preferred conformation of the piperazine ring, which typically adopts a chair form.[8]

1H NMR Spectroscopy Protocol & Interpretation

Protocol:

- Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Transfer the solution to a 5 mm NMR tube.
- Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected Data & Interpretation: The protons on the carbons adjacent to the N-oxide nitrogen (positions 2 and 6) are expected to be the most deshielded of the piperazine ring protons. The methyl protons on the N-oxide nitrogen will also experience a significant downfield shift compared to the parent amine.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Rationale for Shift
tert-Butyl (Boc)	~1.4 - 1.5	Singlet (s)	Standard region for the 9 equivalent protons of a Boc group.
N-CH ₃ (on N-Oxide)	~3.1 - 3.3	Singlet (s)	Deshielded by the adjacent N ⁺ -O ⁻ group. Shifted downfield from ~2.3 ppm in the parent amine.[9]
Piperazine -CH ₂ - (Positions 3, 5)	~2.6 - 2.8	Triplet (t) or Multiplet (m)	Adjacent to the Boc-protected nitrogen.
Piperazine -CH ₂ - (Positions 2, 6)	~3.5 - 4.2	Multiplet (m)	Significantly deshielded by the adjacent N ⁺ -O ⁻ group.[10]

¹³C NMR Spectroscopy Protocol & Interpretation

Protocol:

- Use the same sample prepared for ¹H NMR.
- Acquire a proton-decoupled ¹³C NMR spectrum. It is also highly recommended to run a DEPT-135 experiment to differentiate between CH₂ and CH/CH₃ signals.

Expected Data & Interpretation: Similar to the proton spectrum, the carbon atoms adjacent to the N-oxide will be shifted significantly downfield.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	DEPT-135	Rationale for Shift
tert-Butyl (C(CH ₃) ₃)	~28	Positive	Standard chemical shift for Boc methyl carbons.
tert-Butyl (C(CH ₃) ₃)	~80 - 81	Absent	Quaternary carbon of the Boc group.
N-CH ₃ (on N-Oxide)	~55 - 60	Positive	Deshielded by the N ⁺ -O ⁻ group.
Piperazine -CH ₂ - (Positions 3, 5)	~45 - 50	Negative	Adjacent to the Boc-protected nitrogen.
Piperazine -CH ₂ - (Positions 2, 6)	~65 - 70	Negative	Significantly deshielded by the adjacent N ⁺ -O ⁻ group.[10]
Carbonyl (C=O)	~154 - 155	Absent	Carbonyl carbon of the Boc urethane group.

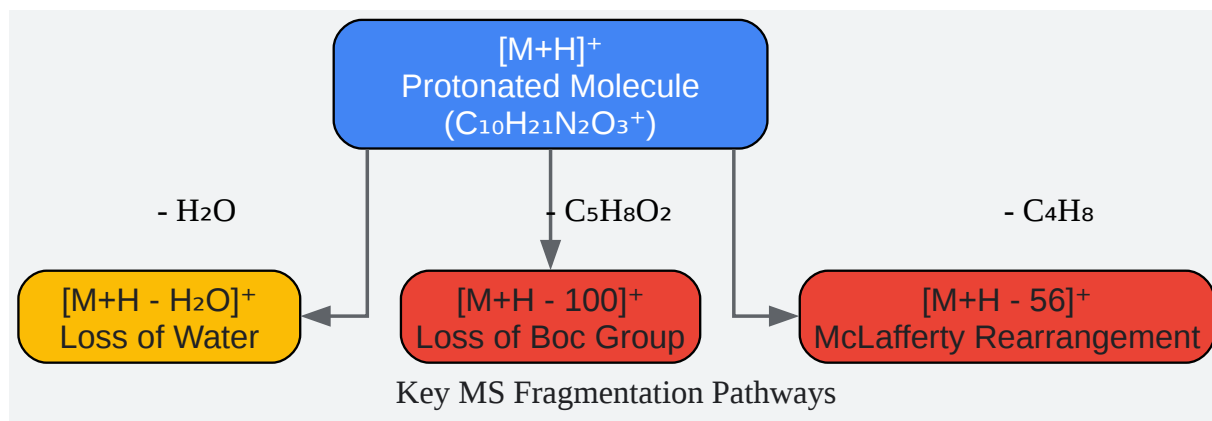
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the target compound, which directly validates the successful incorporation of an oxygen atom. Electrospray ionization (ESI) is the preferred method due to the polarity of the N-oxide.

Expertise in Action: The Challenge of the Boc Group

A critical consideration in the MS analysis of this molecule is the inherent instability of the Boc protecting group. Under certain MS conditions, Boc-protected amines can undergo a facile McLafferty rearrangement in the ion source, leading to the loss of isobutylene (56 Da) and subsequent decarboxylation (loss of CO₂, 44 Da), resulting in a fragment corresponding to the deprotected amine.[11][12] Therefore, observing the intact protonated molecule [M+H]⁺ is the

primary goal, but the presence of these characteristic fragments can also serve as a structural confirmation.



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Caption: Expected fragmentation pathways for **4-Boc-1-methylpiperazine 1-Oxide** in ESI-MS.

High-Resolution MS (ESI-TOF) Protocol & Interpretation

Protocol:

- Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infuse the solution directly into the ESI source or inject via an HPLC system.
- Acquire data in positive ion mode using a Time-of-Flight (TOF) mass analyzer for accurate mass measurement.
- Set the source conditions (e.g., fragmentor voltage) to be relatively gentle to maximize the observation of the molecular ion.

Expected Data & Interpretation:

- Parent Compound (4-Boc-1-methylpiperazine): $C_{10}H_{20}N_2O_2$ - Molecular Weight: 200.28 g/mol .[\[13\]](#)

- Target N-Oxide: $C_{10}H_{20}N_2O_3$ - Molecular Weight: 216.28 g/mol .

The primary goal is to observe the protonated molecular ion $[M+H]^+$ at m/z 217.1547. High-resolution data allows for the confirmation of the elemental composition.

Ion	Expected m/z (Monoisotopic)	Formula	Interpretation
$[M+H]^+$	217.1547	$C_{10}H_{21}N_2O_3^+$	Confirms the molecular weight of the N-oxide product. Primary evidence.
$[M+H - H_2O]^+$	199.1441	$C_{10}H_{19}N_2O_2^+$	A common loss from N-oxides.
$[M+H - C_4H_8]^+$	161.0921	$C_6H_{13}N_2O_3^+$	Characteristic loss of isobutylene from the Boc group via McLafferty rearrangement.[12]
$[M+H - C_5H_9O_2]^+$	117.1073	$C_5H_{13}N_2O^+$	Loss of the entire Boc group radical.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides a rapid and effective method for identifying the key functional groups present in the molecule. It is particularly useful for confirming the presence of the N-O and the C=O bonds.

Expertise in Action: Pinpointing the N-O Stretch

The N^+-O^- stretching vibration is a key diagnostic peak for confirming the formation of an N-oxide. While its position can vary, for tertiary amine N-oxides it typically appears in the 920-980 cm^{-1} range.[7] This peak, in conjunction with the characteristic C=O stretch of the Boc group's urethane, provides strong evidence for the desired molecular structure.

FTIR (ATR) Protocol & Interpretation

Protocol:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Record a background spectrum.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquire the sample spectrum over the range of 4000-600 cm^{-1} .

Expected Data & Interpretation:

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Significance
2800 - 3000	C-H Stretch	Aliphatic (CH_2 , CH_3)	Confirms the presence of the alkyl framework.
~1690	C=O Stretch	Urethane	Strong, sharp peak confirming the integrity of the Boc protecting group.
1160 - 1250	C-N Stretch	Amine/Urethane	Confirms the presence of the piperazine and urethane C-N bonds.
920 - 980	N-O Stretch	N-Oxide	Key diagnostic peak. Its presence is strong evidence of successful oxidation. [7]

Conclusion: A Triangulated Approach to Structural Certainty

The structural analysis of **4-Boc-1-methylpiperazine 1-Oxide** exemplifies the necessity of a multi-technique approach in modern chemical research. NMR spectroscopy provides the detailed atomic map of the carbon-hydrogen framework, confirming the specific sites of electronic perturbation caused by N-oxidation. High-resolution mass spectrometry validates the elemental composition and molecular weight, providing definitive proof of oxygen incorporation, while also revealing characteristic fragmentation patterns of the labile Boc group. Finally, FTIR spectroscopy offers rapid confirmation of the key functional groups, most notably the N-O bond that defines the molecule. By integrating the data from these three pillars of analytical chemistry, researchers can achieve an unambiguous and robust structural characterization, ensuring the integrity of this valuable synthetic intermediate for its downstream applications in drug discovery and development.

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